4-(5-Methylfuran-2-yl)thiazol-2-amine
Overview
Description
The compound 4-(5-Methylfuran-2-yl)thiazol-2-amine is a derivative of thiazole, a heterocyclic compound that features both sulfur and nitrogen in the ring. The presence of a 5-methylfuran-2-yl group suggests that the compound may exhibit interesting chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, derivatives of similar structures have been synthesized and studied for various applications, including anticancer and antileishmanial activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the formation of the thiazole ring followed by the introduction of functional groups. For example, in the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, various functional groups were introduced at the C-terminal of the thiazolidinone framework, and the structures were confirmed by NMR, IR, and Mass Spectra analysis . Although the synthesis of 4-(5-Methylfuran-2-yl)thiazol-2-amine is not explicitly described, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and is often confirmed using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing details about the intermolecular hydrogen bonds and the overall three-dimensional network structure . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases led to the formation of different products, including thioamides and 4-methylsulfanylethynylfuran derivatives . These reactions are influenced by the choice of base, solvent, and other reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of electron-donating groups, as seen in some of the synthesized compounds, can significantly affect their anticancer properties . Additionally, the impact sensitivity and friction sensitivity of energetic material precursors, like the 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, provide insight into their stability and safety .
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Synthesis of Heterocycles
The chemistry of heterocyclic compounds, such as thiazol-2-amine derivatives, is crucial for the development of various classes of useful materials and biologically active molecules. These compounds serve as building blocks for the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, demonstrating their versatility in organic synthesis and the development of dyes and pharmaceuticals (Gomaa & Ali, 2020).
Biomedical Applications
Antimicrobial and Antitumor Agents
Thiazolidinediones and thiazole derivatives have been recognized for their wide range of biological activities, including antimicrobial, antitumor, and antidiabetic properties. These compounds have attracted attention for their novel modes of action, low cost, and ease of synthesis, making them targets for the development of new therapeutic agents (Singh et al., 2022).
Applications in Drug Development
Drug Design and Pharmacological Activities
Thiazolidinone scaffolds are extensively reviewed for their potential against various activities, showing the importance of these heterocyclic compounds in drug discovery and development. Their diverse biological potential and straightforward synthetic routes highlight the significance of these scaffolds in pharmacology (ArunlalV. et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-2-3-7(11-5)6-4-12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBFSFCLIHHSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366576 | |
Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylfuran-2-yl)thiazol-2-amine | |
CAS RN |
1634-46-4 | |
Record name | 4-(5-Methyl-2-furanyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1634-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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